

# 3-Chloro-2-fluoroaniline molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chloro-2-fluoroaniline

Cat. No.: B1295074

[Get Quote](#)

## In-Depth Technical Guide to 3-Chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for **3-Chloro-2-fluoroaniline**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

## Molecular Structure and Properties

**3-Chloro-2-fluoroaniline**, with the CAS Number 2106-04-9, is an aromatic amine substituted with both chlorine and fluorine atoms.<sup>[1][2]</sup> These halogen substitutions enhance its reactivity, making it a valuable building block in organic synthesis.<sup>[2]</sup> Its chemical structure and fundamental properties are summarized below.

Molecular Formula: C<sub>6</sub>H<sub>5</sub>ClFN<sup>[1][2]</sup>

Molecular Weight: 145.56 g/mol <sup>[1][2]</sup>

The structure of **3-Chloro-2-fluoroaniline** is a benzene ring with an amino group at position 1, a fluorine atom at position 2, and a chlorine atom at position 3.

## Physicochemical Data

The following table summarizes the key physicochemical properties of **3-Chloro-2-fluoroaniline**.

Property	Value	Reference
CAS Number	2106-04-9	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClFN	[1][2]
Molecular Weight	145.56 g/mol	[1][2]
Appearance	Colorless to brown clear liquid	[2]
Boiling Point	99 °C at 14 mmHg	[2]
Density	1.34 g/mL	[2]
Refractive Index	n <sub>20</sub> /D 1.56	[2]

Note: Detailed experimental data on molecular geometry, such as specific bond lengths and angles for **3-Chloro-2-fluoroaniline**, are not readily available in the cited literature.

## Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Chloro-2-fluoroaniline**. While complete spectral assignments are not available in the provided search results, this section outlines the expected spectral features and provides generalized experimental protocols.

Spectroscopic Technique	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns will be influenced by the positions of the fluorine, chlorine, and amino groups.
$^{13}\text{C}$ NMR	Resonances for the six carbon atoms of the benzene ring. The chemical shifts will be indicative of the electronic environment created by the substituents.
$^{19}\text{F}$ NMR	A signal corresponding to the single fluorine atom, with coupling to adjacent protons.
FT-IR	Characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C-F stretching, C-Cl stretching, and aromatic C-H and C=C vibrations. FT-IR spectra for this compound are noted as being available.[1][2]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight. The fragmentation pattern is expected to show losses of chlorine, fluorine, and other small neutral molecules, consistent with the structure of a halogenated aniline.

## Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of **3-Chloro-2-fluoroaniline**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Chloro-2-fluoroaniline** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.

- Instrumentation: Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
  - For  $^1\text{H}$  NMR, a standard pulse sequence is used. The spectral width should be sufficient to cover the aromatic and amine proton regions.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for each carbon atom.
  - For  $^{19}\text{F}$  NMR, a standard one-pulse experiment is used, with the spectral window centered on the expected chemical shift for an aryl fluoride.
- Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei in the molecule.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

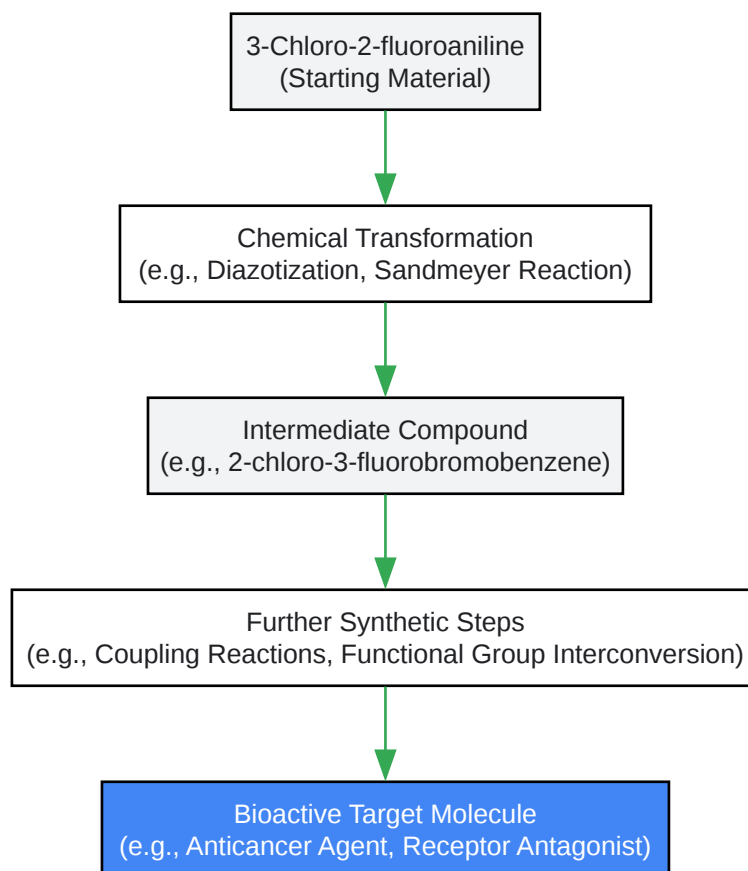
- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
  - Attenuated Total Reflectance (ATR): Apply a small amount of the sample directly onto the ATR crystal.
- Instrumentation: Use a benchtop FT-IR spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically  $4000\text{--}400\text{ cm}^{-1}$ ). Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-N, C-F, C-Cl, and aromatic C-H and C=C vibrations.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **3-Chloro-2-fluoroaniline** in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer coupled with a suitable inlet system, such as Gas Chromatography (GC-MS) or an infusion pump for direct injection (for techniques like Electrospray Ionization - ESI-MS).
- Data Acquisition:
  - Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while ESI is suitable for direct infusion.
  - Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragment ions (e.g.,  $m/z$  50-200).
- Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the structure. The isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) should be observable for chlorine-containing fragments.

## Logical Workflow: Synthetic Application

**3-Chloro-2-fluoroaniline** serves as a crucial intermediate in the synthesis of more complex molecules with significant biological activity. For instance, it is a precursor in the preparation of intermediates for anticancer agents and oxytocin receptor antagonists. The following diagram illustrates a generalized workflow for its application in chemical synthesis.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow of **3-Chloro-2-fluoroaniline** as a building block.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Chloro-2-fluoroaniline | C<sub>6</sub>H<sub>5</sub>ClFN | CID 75014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [3-Chloro-2-fluoroaniline molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295074#3-chloro-2-fluoroaniline-molecular-structure-and-weight]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)